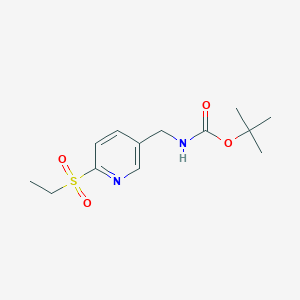

tert-Butyl ((6-(ethylsulfonyl)pyridin-3-yl)methyl)carbamate

CAS No.:

Cat. No.: VC15898715

Molecular Formula: C13H20N2O4S

Molecular Weight: 300.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H20N2O4S |

|---|---|

| Molecular Weight | 300.38 g/mol |

| IUPAC Name | tert-butyl N-[(6-ethylsulfonylpyridin-3-yl)methyl]carbamate |

| Standard InChI | InChI=1S/C13H20N2O4S/c1-5-20(17,18)11-7-6-10(8-14-11)9-15-12(16)19-13(2,3)4/h6-8H,5,9H2,1-4H3,(H,15,16) |

| Standard InChI Key | APUWVWXIFRTTKL-UHFFFAOYSA-N |

| Canonical SMILES | CCS(=O)(=O)C1=NC=C(C=C1)CNC(=O)OC(C)(C)C |

Introduction

tert-Butyl ((6-(ethylsulfonyl)pyridin-3-yl)methyl)carbamate is a synthetic organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a pyridine ring substituted with an ethylsulfonyl group and a tert-butyl carbamate moiety, making it a valuable building block in organic synthesis.

Key Characteristics:

-

Molecular Formula: C13H20N2O4S

-

Molecular Weight: Approximately 300.38 g/mol

-

CAS Number: 1956321-57-5

Synthesis Steps:

-

Formation of the Pyridine Core: The synthesis begins with the preparation of the pyridine ring, which may involve various methods such as condensation reactions or ring closure reactions.

-

Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced through a sulfonylation reaction, typically using ethylsulfonyl chloride as the reagent.

-

Carbamate Formation: The carbamate group is formed by reacting the pyridine derivative with a carbamating agent, such as di-tert-butyl dicarbonate (Boc2O).

Biological Activities and Potential Applications

tert-Butyl ((6-(ethylsulfonyl)pyridin-3-yl)methyl)carbamate exhibits significant biological activities, particularly in the context of neuroprotection and anti-inflammatory effects. Studies suggest that similar compounds can reduce inflammatory markers and protect neuronal cells from damage caused by amyloid beta peptides, which are implicated in neurodegenerative diseases like Alzheimer's disease.

Potential Applications:

-

Medicinal Chemistry: As a building block for synthesizing derivatives with enhanced biological activity.

-

Neuroprotection: Potential therapeutic agent for neurodegenerative conditions.

-

Anti-inflammatory Effects: May modulate signaling pathways associated with oxidative stress and inflammation.

Comparison with Similar Compounds

Several compounds share structural similarities with tert-Butyl ((6-(ethylsulfonyl)pyridin-3-yl)methyl)carbamate. These include:

| Compound Name | Structure | Unique Features |

|---|---|---|

| tert-Butyl (6-chloropyridin-3-yl)carbamate | Contains a chlorine atom instead of an ethylsulfonyl group, affecting its reactivity. | |

| tert-Butyl (4-methylpiperazin-1-yl)pyridin-3-carboxamide | Features a piperazine ring which may enhance solubility and bioavailability. | |

| tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate | Contains both chloro and iodo substituents, which may influence its pharmacological properties. |

These compounds highlight the diversity within this chemical class while emphasizing the unique role of the ethylsulfonyl substituent in enhancing biological activity and selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume